trans-Pyrrolidine-3,4-diyldimethanol hydrochloride
CAS No.: 1609409-08-6
Cat. No.: VC3112424
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609409-08-6 |
---|---|
Molecular Formula | C6H14ClNO2 |
Molecular Weight | 167.63 g/mol |
IUPAC Name | [4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H |
Standard InChI Key | MXRHFPPLNZYSOO-UHFFFAOYSA-N |
Isomeric SMILES | C1[C@@H]([C@H](CN1)CO)CO.Cl |
SMILES | C1C(C(CN1)CO)CO.Cl |
Canonical SMILES | C1C(C(CN1)CO)CO.Cl |
Introduction
Chemical Structure and Properties
Trans-3,4-pyrrolidinediyldimethanol hydrochloride consists of a pyrrolidine core with two hydroxymethyl groups attached to adjacent carbon atoms in a trans stereochemical orientation. This specific stereochemistry contributes significantly to its potential reactivity and biological activity profiles.
Physical and Chemical Properties
The compound exhibits distinct physical and chemical characteristics that make it suitable for various applications in organic synthesis and biological research.
Property | Value |
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IUPAC Name | ((3S,4S)-pyrrolidine-3,4-diyl)dimethanol hydrochloride |
Synonyms | [(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol;hydrochloride |
CAS Number | 1609409-08-6 |
Molecular Formula | C₆H₁₄ClNO₂ |
Molecular Weight | 167.63 g/mol |
Physical Form | Liquid |
Storage Temperature | Room temperature |
Purity (Commercial) | 95% |
Standard InChI | InChI=1S/C6H13NO2.ClH/c8-3-5-1-7-2-6(5)4-9;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 |
InChIKey | MXRHFPPLNZYSOO-GEMLJDPKSA-N |
SMILES | C1C@HCO.Cl |
Stereochemistry
The compound's name emphasizes its trans configuration, which refers to the spatial arrangement of the two hydroxymethyl groups on opposite sides of the pyrrolidine ring plane. Specifically, this compound features the (3S,4S) absolute configuration at its two stereogenic centers, which is crucial for its potential biological activities and interactions with target proteins .
Structural Relationship to Similar Compounds
Trans-3,4-pyrrolidinediyldimethanol hydrochloride belongs to a family of structurally related pyrrolidine derivatives that share certain core features but differ in specific substituents and stereochemistry.
Comparison with Structurally Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
Trans-3,4-pyrrolidinediyldimethanol hydrochloride | C₆H₁₄ClNO₂ | 167.63 g/mol | Two hydroxymethyl groups in trans configuration |
(3S,4S)-Pyrrolidine-3,4-diol hydrochloride | C₄H₁₀ClNO₂ | 139.58 g/mol | Direct hydroxyl groups instead of hydroxymethyl groups |
Pyrrolidine-3,4-diol | C₄H₉NO₂ | 103.12 g/mol | Non-salt form with direct hydroxyl groups |
Trans-3,4-dimethylpyrrolidine hydrochloride | C₆H₁₄ClN | 135.63 g/mol | Methyl groups instead of hydroxymethyl groups |
These structural relationships are important for understanding how subtle molecular changes affect biological activity and physicochemical properties .
Biological Activity and Pharmaceutical Applications
Trans-3,4-disubstituted pyrrolidines, including compounds similar to trans-3,4-pyrrolidinediyldimethanol hydrochloride, have demonstrated significant potential in pharmaceutical research.
Enzyme Inhibition
The trans-3,4-disubstituted pyrrolidine scaffold has been identified as a promising framework for developing enzyme inhibitors. Similar compounds have been investigated as:
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Renin inhibitors: Related trans-3,4-disubstituted pyrrolidines have shown activity as inhibitors of human renin, an aspartyl protease involved in blood pressure regulation .
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α-L-Fucosidase inhibitors: Pyrrolidine derivatives with 3,4-substitution patterns have been studied for their ability to inhibit α-L-fucosidases, which are enzymes involved in various biological processes including cancer progression and bacterial infections .
Structure-Activity Relationships
X-ray crystallography studies of related compounds have revealed important binding interactions:
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The trans-3,4-disubstituted pyrrolidine core adopts an extended conformation when bound to the active site of renin .
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The stereochemistry significantly influences biological activity, with the (3S,4S) configuration often showing superior potency compared to other stereoisomers .
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The hydroxymethyl groups likely participate in hydrogen bonding interactions with target proteins, contributing to binding affinity and selectivity.
Research Applications
Trans-3,4-pyrrolidinediyldimethanol hydrochloride has potential applications across several research domains:
Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry due to its:
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Rigid pyrrolidine core that can provide favorable conformational properties
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Hydroxymethyl groups that offer sites for hydrogen bonding with biological targets
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Potential for further functionalization to create more complex molecules
Drug Development
The trans-3,4-disubstituted pyrrolidine scaffold has been utilized in drug discovery efforts targeting:
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Antihypertensive agents: Similar compounds have demonstrated blood pressure-lowering effects in animal models, suggesting potential therapeutic applications in cardiovascular disease .
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Enzyme inhibitors: The scaffold has been incorporated into molecules designed to target various enzymes involved in disease processes .
Current Research Trends
Recent scientific investigations involving trans-3,4-disubstituted pyrrolidines have focused on several key areas:
Optimization of Binding Interactions
Researchers have explored modifications to enhance binding interactions with target proteins:
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Introduction of optimized pharmacophores to interact with specific binding pockets
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Modification of the hydrophobic portions to improve potency and selectivity
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Development of carbamate derivatives that have shown increased in vitro potency
In Vivo Efficacy Studies
Advanced compounds based on the trans-3,4-disubstituted pyrrolidine scaffold have progressed to in vivo testing:
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Studies in hypertensive double-transgenic rat models have demonstrated efficacy after oral administration
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Structure-guided optimization has led to compounds with improved pharmacokinetic properties
Methods of Analysis and Characterization
Several analytical techniques are commonly employed to characterize trans-3,4-pyrrolidinediyldimethanol hydrochloride and related compounds:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR provide information about the compound's structure and stereochemistry
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Infrared (IR) spectroscopy: Identifies key functional groups such as hydroxyl and amine groups
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Mass spectrometry: Confirms molecular weight and provides fragmentation patterns for structural elucidation
Crystallographic Analysis
X-ray crystallography has been instrumental in understanding the binding modes of related compounds to target proteins, revealing important conformational details that guide structure-based drug design .
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